![molecular formula C10H14N2O4S B2493971 Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate CAS No. 338411-10-2](/img/structure/B2493971.png)
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Activity
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate: has demonstrated antiviral potential. Researchers have explored its efficacy against specific viruses, including HIV-1. The compound’s mechanism of action involves inhibiting viral replication or entry, making it a promising candidate for antiviral drug development .
Biocatalysis and Enzymatic Synthesis
Enzymes can catalyze the synthesis of chiral compounds. Ethyl ®-2-hydroxy-4- (the enantiomer of our compound) has been synthesized using biocatalysis. This approach offers green and sustainable alternatives for producing valuable intermediates in pharmaceuticals and fine chemicals .
Heterocyclic Chemistry and Drug Design
Pyrrolidinone derivatives, like our compound, play a crucial role in drug design. Their unique scaffold contributes to diverse pharmacological activities. Researchers have explored their potential as HIV-1 integrase inhibitors, antibacterial agents, anti-inflammatory compounds, and even anticancer drugs . The pyrrolidinone moiety provides a versatile platform for molecular modifications.
Plant Growth Regulators
Indole derivatives, including those with pyrrolidinone scaffolds, have applications as plant growth regulators. For instance, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Although not directly related to our compound, the study of indole derivatives sheds light on potential applications in agriculture and horticulture .
Materials Science and Crystallography
The single crystal X-ray analysis of ethyl 2-[(4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]propanoate provides valuable insights into its molecular structure. Understanding crystal packing and intermolecular interactions aids in designing new materials or optimizing existing ones. Researchers explore these aspects for applications in materials science and crystal engineering .
Computational Chemistry and DFT Studies
Density Functional Theory (DFT) calculations have been employed to predict the geometrical structure, electronic properties, and chemical shifts of our compound. These studies enhance our understanding of its behavior, stability, and reactivity. Researchers use DFT to guide experimental investigations and optimize synthesis conditions .
Future Directions
properties
IUPAC Name |
ethyl 2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-4-16-9(14)6(2)17-10-11-5-7(15-3)8(13)12-10/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRDWWVLVISJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C(=O)N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.